molecular formula C6H12N2O4S2 B8209921 DL-Cystine-d4 CAS No. 108641-83-4

DL-Cystine-d4

Cat. No. B8209921
CAS RN: 108641-83-4
M. Wt: 244.3 g/mol
InChI Key: LEVWYRKDKASIDU-LNLMKGTHSA-N
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Description

DL-Cystine-d4 is a deuterium-labeled form of DL-Cystine . It is a racemic mixture of D- and L-cystine . The D-Cystine is an inactive enantiomer of L-cystine . It is used as an internal standard for the quantification of cystine by GC- or LC-MS .


Molecular Structure Analysis

The molecular formula of DL-Cystine-d4 is [SCD2CH(NH2)COOH]2 . It is a sulfur-containing amino acid .


Chemical Reactions Analysis

DL-Cystine-d4 is used as an internal standard for the quantification of cystine by GC- or LC-MS . It is involved in the Maillard reaction and the dehydroalanine pathway . The pathways involve the same residues in the proteins to some extent, namely, the essential amino acid lysine, as well as free-amino terminals available on proteins and polypeptides .


Physical And Chemical Properties Analysis

DL-Cystine-d4 has a molecular weight of 244.32 . It is a solid substance . It is soluble in 1N HCl and slightly soluble in water .

Scientific Research Applications

  • Determination of cystine/cysteine in protein hydrolysates : DL-Cystine-d4 is utilized in research for determining the total cystine/cysteine content in protein hydrolysates (Schmeer et al., 1995).

  • Inhibition and synthesis of penicillin : It inhibits penicillin synthesis from lactose, but its d-form can be used for penicillin synthesis (Demain, 1956).

  • Detection of cystine metabolites : 35S-DL-cystine can be used to detect and identify cystine metabolites in kidney extract and urine of rats (Cavallini et al., 1960).

  • Quantitative determination in mice using LC-MS/MS : D4-cystine is a surrogate analyte for LC-MS/MS, which can accurately determine levels of D4-cystine and endogenous cystine in mice (Li et al., 2020).

  • Use as a surfactant : DL-Cystine-d4, being a sulfur-containing amino acid, can be used as a surfactant in various applications (Faustino et al., 2010).

  • Binding to plasma proteins : A significant portion of radioactivity in DL- or L-cystine is bound to sheep blood plasma proteins, likely as half cystine residues in disulphide linkage (Downes, 1961).

  • Incorporation into penicillin : DL-Cystine-d4 can be incorporated into penicillin with the retention of one tritium through β-lactam formation (Adriaens et al., 1975).

  • Comparative toxicity : It has an RBV value of 35% as cysteine precursors, which are among the most toxic of all amino acids (Baker, 2006).

  • Dietary effects in broilers : Supplemental Cystine did not significantly affect weight gain, feed intake, and feed efficiency of broilers, suggesting that the NRC recommendation of 0.40% Cystine might be too high (Beck et al., 1998).

  • Essential dietary supplement : DL-methionine can replace cystine as an essential dietary supplement for promoting growth (Jackson & Block, 1931).

Safety and Hazards

DL-Cystine-d4 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause serious eye irritation . It may be harmful if inhaled, absorbed through skin, or swallowed .

properties

IUPAC Name

2-amino-3-[(2-amino-2-carboxy-1,1-dideuterioethyl)disulfanyl]-3,3-dideuteriopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-LNLMKGTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)SSC([2H])([2H])C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108641-83-4
Record name DL-CYSTINE-3,3,3',3'-D4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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